2-Hydroxypyridine

Descripción

Overview of 2-Hydroxypyridine as a Heterocyclic Compound

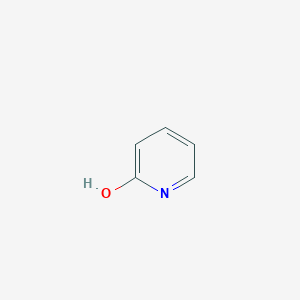

This compound, with the chemical formula C₅H₅NO, is a monohydroxypyridine, meaning it is a pyridine (B92270) ring substituted with a hydroxyl group at the 2-position nih.gov. It is a colorless crystalline solid wikipedia.org. A key characteristic of this compound is its existence in a tautomeric equilibrium with 2-pyridone (also known as 2(1H)-pyridinone) wikipedia.orgontosight.ai. This lactam-lactim tautomerism is a classic example in organic chemistry, where the compound exists as an equilibrium mixture of the hydroxy form (this compound) and the oxo form (2-pyridone) wikipedia.orgontosight.ai. The 2-pyridone form is generally the more stable and predominant tautomer, particularly in the solid state and polar solvents, while the this compound form can be more favored in the gas phase or nonpolar solvents wikipedia.orgmdpi.comnih.gov. The interconversion between these tautomers involves the intramolecular transfer of a proton rsc.org.

The structural difference between the two tautomers is significant: this compound features an aromatic pyridine ring with a hydroxyl substituent, while 2-pyridone contains a non-aromatic ring with a carbonyl group and an N-H bond mdpi.comwuxibiology.com. This tautomerism influences the compound's physical and chemical properties, including its acidity, hydrogen bonding capabilities, and reactivity wuxibiology.com. This compound can form hydrogen-bonded dimers wikipedia.org.

The physical properties of this compound include a molecular weight of 95.10 g/mol , a melting point around 105-108 °C, and a boiling point around 280-281 °C (with decomposition) wikipedia.orgsigmaaldrich.comottokemi.comchemicalbook.com. It is soluble in water and ethanol (B145695), and slightly soluble in benzene (B151609) and ether chemicalbook.comfishersci.ca.

Here is a table summarizing some key physical properties:

| Property | Value | Source |

| Molecular Formula | C₅H₅NO | wikipedia.orgsigmaaldrich.com |

| Molecular Weight | 95.10 g/mol | wikipedia.orgsigmaaldrich.com |

| Appearance | Colourless crystalline solid | wikipedia.orgottokemi.com |

| Melting Point | 105-108 °C | sigmaaldrich.comottokemi.com |

| Boiling Point | 280-281 °C (decomp.) | sigmaaldrich.comottokemi.com |

| Solubility (Water) | Soluble (450 g/L @ 20°C) | chemicalbook.comfishersci.ca |

| Solubility (Ethanol) | Soluble | chemicalbook.comfishersci.ca |

Historical Context of this compound Research

Research into the chemistry of this compound and its tautomer, 2-pyridone, has a history spanning over a century chemrxiv.org. Early studies focused on understanding the fundamental nature of the compound, particularly the intriguing phenomenon of tautomerism. The existence of the equilibrium between the hydroxy and keto forms was a subject of significant investigation using various spectroscopic techniques. mdpi.comnih.gov Infrared spectroscopy, for example, has been used to study the tautomerism in different phases (solid, liquid, and vapor), showing the existence of both monomeric and cyclic dimeric forms nih.gov.

The study of this compound's tautomerism has served as a prototype for understanding similar equilibria in other systems, including nucleobases, highlighting its importance in the historical development of physical organic chemistry rsc.orgwuxibiology.comscispace.com. Theoretical and computational methods have played a crucial role throughout the history of this compound research, attempting to accurately predict the relative stabilities of the tautomers and the energy barriers for their interconversion in different environments mdpi.comnih.govchemrxiv.org. Discrepancies between theoretical predictions and experimental results in early studies further drove methodological advancements in computational chemistry mdpi.comchemrxiv.org.

Beyond fundamental tautomerism studies, the historical research also encompassed the synthesis and reactivity of this compound. Its use as a building block in organic synthesis, particularly for the preparation of other heterocyclic compounds, has been explored over time mdpi.commdpi.com. Early investigations into its coordination chemistry also laid the groundwork for later applications as a ligand rsc.org.

Significance of this compound in Chemical and Biological Sciences

This compound holds significant importance in both chemical and biological sciences, primarily driven by its unique tautomeric properties and versatile reactivity.

In chemical sciences, this compound is widely utilized in academic research as a model system for studying tautomerism, hydrogen bonding, and proton transfer processes rsc.orgwuxibiology.comresearchgate.netaip.org. Its well-defined tautomeric equilibrium makes it ideal for validating theoretical calculations and spectroscopic methods aimed at understanding these fundamental chemical phenomena mdpi.comnih.govchemrxiv.org.

Furthermore, this compound serves as a valuable building block and intermediate in organic synthesis. Its ability to exist in both hydroxy and carbonyl forms allows for diverse reaction pathways. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals mdpi.comontosight.aichemimpex.com. For example, it is used in peptide synthesis ottokemi.comfishersci.ca. The development of efficient synthetic procedures for this compound derivatives remains an active area of research mdpi.com.

In coordination chemistry, this compound and its deprotonated form, 2-pyridonate, act as versatile ligands rsc.orgontosight.aichemimpex.com. They can coordinate to metal ions through both the nitrogen and oxygen atoms, forming stable complexes rsc.orgtandfonline.com. Research in this area explores the structures, properties, and reactivity of these metal complexes, with potential applications in catalysis and materials science rsc.orgchemimpex.comlu.se. Studies have investigated the stability of complexes formed with various metal ions, such as iron(III) and nickel(II), highlighting the enhanced stability due to the interaction with both nitrogen and oxygen centers tandfonline.comannexpublishers.co. This compound-based ligands have been found to catalyze hydrogenation and dehydrogenation reactions, for instance, in the alpha-alkylation of ketones using alcohols lu.se.

In biological sciences, this compound and its derivatives have been investigated for various biological activities, including potential anti-inflammatory and antimicrobial properties ontosight.aichemimpex.com. Research explores its role as a plant metabolite nih.gov. Additionally, the microbial degradation pathways of this compound are studied to understand the biodegradation of pyridine derivatives in nature asm.orgnih.gov. For instance, studies have identified gene clusters and enzymes responsible for the biodegradation of this compound in bacteria like Rhodococcus rhodochrous and Burkholderia sp. asm.orgnih.gov. Research also touches upon its potential, albeit sometimes artefactual, detection in biological samples and its implications in related studies researchgate.net.

Here is a table illustrating some areas of significance:

| Field | Significance | Source |

| Physical Organic Chemistry | Model for tautomerism, hydrogen bonding, proton transfer. | rsc.orgwuxibiology.comaip.org |

| Organic Synthesis | Building block and intermediate for pharmaceuticals, agrochemicals, and fine chemicals; peptide synthesis. | fishersci.camdpi.comontosight.aichemimpex.com |

| Coordination Chemistry | Ligand for metal complexes; applications in catalysis and materials science. | rsc.orgchemimpex.comlu.se |

| Biological Sciences | Investigation of biological activities; studies on microbial biodegradation. | ontosight.aiasm.orgnih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQKCCHYAOITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Record name | 2-pyridone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-pyridone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051716 | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 2-Hydroxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72762-00-6, 142-08-5, 66396-89-2 | |

| Record name | 2-Pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72762-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridone, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.8 °C | |

| Record name | 2-Hydroxypyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Tautomerism of 2 Hydroxypyridine

Fundamental Principles of 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium

The tautomerism of this compound involves the reversible transfer of a proton between the nitrogen atom and the oxygen atom of the pyridine (B92270) ring. This results in the existence of two primary tautomeric forms: this compound, often referred to as the lactim form due to the presence of a hydroxyl group, and 2-pyridone, the lactam form characterized by a carbonyl group adjacent to an NH group. wikipedia.org

The interconversion between these two forms can be represented as follows:

This compound (Lactim) ⇌ 2-Pyridone (Lactam)

This equilibrium has been extensively studied using various spectroscopic techniques, including X-ray crystallography, IR, UV, and microwave spectroscopy, as well as theoretical calculations. nih.gov

This compound (Lactim) and 2-Pyridone (Lactam) Forms

The this compound form possesses an aromatic ring with a hydroxyl group attached to the carbon at the 2-position. In contrast, the 2-pyridone form is a cyclic amide, featuring a carbonyl group at the 2-position and an NH group within the ring. While this compound might appear aromatic based on its structure, studies suggest that the 2-pyridone form is less aromatic, with alternating single and double bond lengths in the ring. wuxibiology.com The predominant form in the solid state is 2-pyridone, as confirmed by techniques like X-ray crystallography and IR spectroscopy, which indicate the presence of the C=O stretch and absence of O-H frequencies. wikipedia.orgstackexchange.com

Influence of Solvent Polarity on Tautomeric Equilibrium

The tautomeric equilibrium between this compound and 2-pyridone is significantly influenced by the polarity of the solvent. wuxibiology.commdpi.com Generally, polar solvents tend to favor the more polar tautomer, which is 2-pyridone, while non-polar solvents favor this compound. wikipedia.orgstackexchange.com

The equilibrium constant (KT = [2-pyridone]/[this compound]) provides a quantitative measure of the relative populations of the two tautomers in a given solvent. Experimental data show a considerable variation in KT values depending on the solvent. For instance, in cyclohexane (B81311), a non-polar solvent, both tautomers coexist in comparable amounts, with an experimental Keq of 1.7 at 25 °C, showing a slight preference for 2-pyridone. wuxibiology.commdpi.com In contrast, in water, a highly polar and protic solvent, the equilibrium is strongly shifted towards the 2-pyridone form, with reported equilibrium constants around 900. nih.govmdpi.com

Here is a table summarizing some reported equilibrium constants in different solvents:

| Solvent | Temperature (°C) | Equilibrium Constant (KT = [2-Pyridone]/[this compound]) | Reference |

| Cyclohexane | 25 | 1.7 | wuxibiology.com |

| Water | - | ~900 | nih.govmdpi.com |

| Ethanol (B145695) | - | Favors 2-pyridone | wikipedia.orgstackexchange.com |

| Non-polar | - | Favors this compound | wikipedia.orgstackexchange.com |

| Polar | - | Favors 2-pyridone | wikipedia.orgstackexchange.com |

Hydrogen bonding plays a crucial role in the solvent-dependent tautomeric equilibrium. Polar and protic solvents, such as water and alcohols, can form hydrogen bonds with both tautomers, but they tend to stabilize the more polar 2-pyridone form more effectively through favorable hydrogen bonding interactions with the carbonyl and NH groups. wuxibiology.comresearchgate.net Water molecules, for example, can solvate 2-pyridone by forming hydrogen bonds, which shifts the equilibrium towards the keto form. wuxibiology.com Microsolvation studies have shown that the solvation of 2-pyridone by water molecules is energetically favorable. wuxibiology.com

In non-polar solvents, the stabilization through strong solute-solvent hydrogen bonds is less significant. Instead, intermolecular hydrogen bonding between this compound molecules or 2-pyridone molecules (or even mixed dimers) can become more important. 2-Pyridone and this compound are known to form hydrogen-bonded dimers. wikipedia.orgchemeurope.com Hydrophobic effects in non-polar solvents can lead to a predominance of the dimer. wikipedia.org

Equilibrium Constants in Various Solvents

Gas-Phase Tautomerism Studies

Studying the tautomeric equilibrium in the gas phase provides insights into the intrinsic stabilities of the tautomers in the absence of solvent effects. Gas-phase studies have been conducted using techniques like IR spectroscopy and microwave spectroscopy, as well as various computational methods. nih.govmdpi.comnih.govfishersci.no

Determining the precise energy difference between this compound and 2-pyridone in the gas phase has been a subject of numerous experimental and theoretical investigations, with results showing some variation depending on the method used. The energy difference is generally reported to be small. wikipedia.orgmdpi.com

Experimental gas-phase studies using IR spectroscopy have reported energy differences ranging from 2.43 to 3.3 kJ/mol for the solid state and around 8.83 to 8.95 kJ/mol for the liquid state (though these values seem to be conflating gas-phase and condensed phase measurements in the source). wikipedia.orgstackexchange.com More specifically for the gas phase, the internal energy difference has been reported to be approximately 3 kJ/mol in favor of the enol form (this compound). nih.govmdpi.com Another experimental value for the gas phase indicates an electronic energy difference of -2.1(0.6) kJ/mol, favoring this compound. chemrxiv.org

Theoretical calculations have also been employed to determine the relative energies of the tautomers in the gas phase. The predicted energy differences can vary depending on the computational method and basis set used. mdpi.comchemrxiv.orgresearchgate.net Some theoretical studies using methods like M062X and CCSD have predicted this compound to be more stable by 5–9 kJ/mol, while other functionals like B3LYP have favored 2-pyridone by 1–3 kJ/mol. mdpi.comresearchgate.net High-level ab initio calculations have also been performed, with some results showing good agreement with experimental values for the gas phase. mdpi.comwayne.edu The small energy difference in the gas phase suggests that both tautomers can exist in detectable concentrations at room temperature, although the barrier for direct intramolecular proton transfer is high. researchgate.netresearchgate.net Intermolecular mechanisms, such as through hydrogen-bonded dimers, can facilitate tautomerization in the gas phase. mdpi.comresearchgate.net

Here is a table summarizing some reported gas-phase energy differences:

| Phase | Method | Energy Difference (kJ/mol) (Relative Stability: 2-Pyridone - this compound) | Preference | Reference |

| Gas | Experimental (IR Spectroscopy) | ~ -3 | This compound | nih.govmdpi.com |

| Gas | Experimental | -2.1(0.6) | This compound | chemrxiv.org |

| Gas | Theoretical (M062X, CCSD) | 5–9 | This compound | mdpi.comresearchgate.net |

| Gas | Theoretical (B3LYP) | -1 to -3 | 2-Pyridone | mdpi.comresearchgate.net |

| Gas | Theoretical (QCISD(T)/TZV2P) | -2.9 | This compound | mdpi.com |

| Gas | Theoretical (ab initio, various levels) | 0.3 (more stable) | 2-Pyridone | wayne.edu |

Activation Barriers for Intramolecular Proton Transfer

The direct intramolecular proton transfer between the this compound (enol) and 2-pyridone (keto) tautomers in the gas phase is associated with a high energy barrier, making it not energetically favored under typical conditions researchgate.netnih.gov. Theoretical calculations have predicted significant activation energies for this unimolecular 1,3-proton shift, with values around 35 kcal/mol (approximately 146 kJ/mol) in the ground state researchgate.netacs.orgnih.govacs.org. Semi-empirical and Hartree-Fock calculations have also yielded high barrier heights for this process nih.gov.

However, the tautomerization can occur more readily through intermolecular mechanisms, particularly in the presence of other molecules that can facilitate proton transfer via hydrogen bonding wikipedia.orgresearchgate.net. For instance, in the presence of water molecules, the tautomerization barrier is significantly reduced wuxibiology.comacs.orgnih.govacs.org. Theoretical studies have shown that a single water molecule bridging the N-H and C=O groups of 2-pyridone can reduce the barrier to approximately 12-17 kcal/mol (around 50-70 kJ/mol) wuxibiology.comacs.org. The presence of two water molecules can further lower this barrier, facilitating a concerted proton transfer acs.orgnih.gov. The intermolecular tautomerization involving a hydrogen-bonded dimer of this compound and 2-pyridone has also been investigated, with calculated barrier heights significantly lower than the intramolecular pathway researchgate.netnih.gov.

Solid-State Tautomerism and Aggregation

In the solid state, the predominant tautomeric form of this compound is typically the 2-pyridone form wikipedia.orgchemeurope.commdpi.com. This has been confirmed by techniques such as X-ray crystallography and IR spectroscopy wikipedia.orgmdpi.com. X-ray diffraction studies have indicated that in the solid state, the hydrogen atom is located closer to the nitrogen atom, supporting the 2-pyridone structure wikipedia.orgchemeurope.com.

Solid-state 2-pyridone does not exist as discrete dimers but rather forms helical structures through hydrogen bonding wikipedia.orgchemeurope.com. This aggregation via hydrogen bonds between molecules of the predominant tautomer influences the solid-state structure and properties wikipedia.org.

Spectroscopic Investigations of Tautomerism

Various spectroscopic techniques have been employed to investigate the tautomerism of this compound and determine the relative populations of the tautomers in different phases and environments mdpi.com.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for distinguishing between the this compound and 2-pyridone tautomers due to the presence of characteristic functional groups. The 2-pyridone form exhibits a strong C=O stretching vibration in its IR spectrum, typically in the region of 1650-1700 cm⁻¹, while the this compound form shows O-H stretching frequencies wikipedia.orgnih.gov. Studies using IR spectroscopy in different phases (solid, liquid, and vapor) have provided insights into the existence of both tautomers and their relative stabilities nih.gov. Matrix isolation IR spectroscopy has also been used to study the tautomers in inert matrices researchgate.net.

Ultraviolet (UV) Spectroscopy

UV spectroscopy has been widely used to study the tautomerism of this compound, particularly in solution mdpi.comsemanticscholar.org. The two tautomers have distinct UV absorption spectra, allowing for the quantitative determination of their relative amounts in equilibrium semanticscholar.org. The position of the tautomeric equilibrium in various solvents, including polar and non-polar media, has been investigated using UV/Vis spectroscopy semanticscholar.orgrsc.org.

Microwave Spectroscopy

Microwave spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, has been utilized to study the tautomerism of this compound in the gas phase and its interactions with solvent molecules wuxibiology.commdpi.comacs.orgresearchgate.netnih.govacs.org. This technique provides highly precise structural information and allows for the identification of different species present in the gas phase, including the individual tautomers and their hydrated clusters researchgate.netnih.govacs.org. Microwave spectroscopy has confirmed the presence of both this compound and 2-pyridone in the gas phase and has been used to determine energy differences between the tautomers mdpi.com. Studies involving hydrated complexes with water molecules have shown how microsolvation affects the tautomeric equilibrium wuxibiology.comacs.orgresearchgate.netnih.govacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, has been applied to investigate the tautomerism of this compound, primarily in solution semanticscholar.org. While in some cases NMR data alone may not definitively discriminate between the two tautomeric forms, it can provide complementary information when used in conjunction with other spectroscopic methods and in studies involving substituted hydroxypyridines or fixed N-methyl and O-methyl derivatives semanticscholar.orgresearchgate.net. NMR studies have contributed to understanding the influence of substituents and solvents on the tautomeric equilibrium semanticscholar.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 8871 |

| 2-Pyridone | 8871 |

| 2-hydroxy-5-nitropyridine (B147068) | Not found specifically for tautomerism context, but related compounds might have CIDs. The search results mention 2-hydroxy-5-nitropyridine in the context of solid-state studies semanticscholar.orgresearchgate.net. |

| 2-(methylthio)pyridine | Not found in search results directly related to this compound tautomerism section, but mentioned as a reference compound in a UV-Vis study rsc.org. PubChem CID: 12326. |

| N-methyl-2-pyridone | Not found in search results directly related to this compound tautomerism section, but mentioned as a reference compound in a UV-Vis study rsc.org. PubChem CID: 10996. |

| 2-methoxypyridine | Not found in search results directly related to this compound tautomerism section, but mentioned as a reference compound in a UV-Vis study rsc.org. PubChem CID: 12325. |

This compound is a well-studied compound that exhibits prototropic tautomerism, existing in equilibrium with its keto form, 2-pyridone wikipedia.orgchemeurope.com. This dynamic interconversion, known as lactam-lactim tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms and a reorganization of the π-electron system wikipedia.orgmdpi.com. The position of this tautomeric equilibrium is highly sensitive to the environment, including the solvent polarity and the physical state of the substance wikipedia.orgwuxibiology.commdpi.com.

Activation Barriers for Intramolecular Proton Transfer

The direct intramolecular proton transfer pathway for the tautomerization of this compound to 2-pyridone in the gas phase faces a substantial energy barrier researchgate.netnih.gov. Theoretical calculations have consistently indicated high activation energies for this unimolecular 1,3-proton shift in the ground state, with reported values around 35 kcal/mol (approximately 146 kJ/mol) researchgate.netacs.orgnih.govacs.org. Early semi-empirical and Hartree-Fock calculations also predicted significant barrier heights for this process nih.gov.

However, the tautomerization can be significantly facilitated by intermolecular interactions, particularly through hydrogen bonding with other molecules wikipedia.orgresearchgate.net. The presence of water molecules, for instance, has been shown to dramatically reduce the tautomerization barrier wuxibiology.comacs.orgnih.govacs.org. Theoretical studies suggest that a single water molecule acting as a bridge between the N-H and C=O groups of 2-pyridone can lower the barrier to approximately 12-17 kcal/mol (around 50-70 kJ/mol) wuxibiology.comacs.org. The involvement of two water molecules can lead to a further reduction in the barrier, enabling a concerted proton transfer mechanism acs.orgnih.gov. The intermolecular tautomerization occurring within a hydrogen-bonded dimer of this compound and 2-pyridone has also been investigated, revealing lower calculated barrier heights compared to the intramolecular pathway researchgate.netnih.gov.

Solid-State Tautomerism and Aggregation

In the solid state, the predominant tautomeric form of this compound is the 2-pyridone tautomer wikipedia.orgchemeurope.commdpi.com. This has been established through experimental techniques such as X-ray crystallography and IR spectroscopy wikipedia.orgmdpi.com. X-ray diffraction studies provide structural evidence indicating that in the solid state, the hydrogen atom is preferentially located closer to the nitrogen atom, consistent with the 2-pyridone structure wikipedia.orgchemeurope.com.

Solid-state 2-pyridone does not typically exist as discrete hydrogen-bonded dimers. Instead, the molecules aggregate through hydrogen bonds to form helical structures wikipedia.orgchemeurope.com. This aggregation pattern, driven by intermolecular hydrogen bonding between the predominant tautomers, plays a crucial role in defining the crystal structure and physical properties in the solid phase wikipedia.org.

Spectroscopic Investigations of Tautomerism

A variety of spectroscopic methods have been extensively applied to probe the tautomerism of this compound, providing valuable insights into the relative populations of the tautomers and their behavior in different environments mdpi.com.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for distinguishing between the this compound and 2-pyridone tautomers based on their characteristic vibrational modes wikipedia.orgmdpi.comnih.gov. The 2-pyridone form exhibits a prominent C=O stretching vibration in its IR spectrum, typically observed in the 1650-1700 cm⁻¹ region. In contrast, the this compound tautomer is characterized by O-H stretching frequencies wikipedia.orgnih.gov. IR spectroscopic studies conducted in the solid, liquid, and vapor phases have demonstrated the coexistence of both tautomers and helped in determining their relative stabilities in these different states nih.gov. Matrix isolation IR spectroscopy has also been employed to study the tautomers isolated in inert matrices researchgate.net.

Ultraviolet (UV) Spectroscopy

UV spectroscopy has been widely utilized to investigate the tautomeric equilibrium of this compound, particularly in solution wuxibiology.commdpi.comsemanticscholar.org. The distinct UV absorption spectra of the two tautomers allow for the quantitative determination of their relative concentrations in equilibrium semanticscholar.org. UV/Vis spectroscopy has been instrumental in studying how solvent properties, ranging from polar to non-polar, influence the position of the tautomeric equilibrium semanticscholar.orgrsc.org.

Microwave Spectroscopy

Microwave spectroscopy, specifically Fourier Transform Microwave (FTMW) spectroscopy, has provided detailed information about the tautomerism of this compound in the gas phase and its interactions with solvent molecules wuxibiology.commdpi.comacs.orgresearchgate.netnih.govacs.orgresearchgate.netmpg.deaip.org. This technique offers high-resolution structural data and enables the identification of various species present in the gas phase, including the individual tautomers and their clusters with molecules like water researchgate.netnih.govacs.org. Microwave spectroscopy has confirmed the presence of both this compound and 2-pyridone in the gas phase and has been used to experimentally determine the energy difference between them mdpi.com. Studies involving hydrated complexes have highlighted the impact of microsolvation on the tautomeric equilibrium wuxibiology.comacs.orgresearchgate.netnih.govacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, has been applied to study the tautomerism of this compound, primarily in solution semanticscholar.org. While NMR data alone may not always be sufficient to definitively distinguish between the two tautomeric forms, it can provide valuable complementary information when used in conjunction with other spectroscopic techniques or in studies involving substituted hydroxypyridines or their fixed N-methyl and O-methyl derivatives semanticscholar.orgresearchgate.net. NMR studies have contributed to the understanding of how substituents and solvents affect the tautomeric equilibrium semanticscholar.org.

Computational and Theoretical Approaches to Tautomerism

Theoretical studies utilizing various computational methods, including semiempirical, density functional theory (DFT), and ab initio levels, have been employed to predict the relative stability of the 2-pyridone/2-hydroxypyridine system in both gas phase and solution. chemrxiv.org These computational approaches aim to provide insights into the energetics, structures, and properties of the tautomers and the interconversion process.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely applied to investigate the tautomerism of this compound. nih.govresearchgate.netchemrxiv.org DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying molecular properties and reaction mechanisms.

DFT methods are used to optimize the geometrical structures of both this compound and 2-pyridone tautomers. Studies have reported optimized bond lengths and angles for these molecules in the gas phase. For instance, calculations at the CAM-B3LYP/aug-cc-pvdz level of theory provide detailed structural parameters. nih.govresearchgate.netmdpi.com The tautomerization process involves notable changes in bond lengths and angles; for example, the C-O bond length shortens significantly in the transition from this compound to 2-pyridone, while certain C-C and N-C bond lengths elongate. nih.govmdpi.com Geometric predictions for this compound and related chlorinated derivatives show good agreement with experimental data, supporting the reliability of the optimized geometries obtained through DFT. chemrxiv.org

Here is a table showing representative calculated bond lengths for this compound and 2-pyridone:

| Bond | This compound (Å) (CAM-B3LYP/aug-cc-pvdz) nih.govmdpi.com | 2-Pyridone (Å) (CAM-B3LYP/aug-cc-pvdz) nih.govmdpi.com |

| C2-O11 | - | Shortened by 0.126 Å |

| C2-C3 | - | Elongated by 0.051 Å |

| N10-C2 | - | Elongated by 0.076 Å |

| C-C (aromatic, 2-HPY) | 1.381, 1.396, 1.380, 1.397 wuxibiology.com | - |

| C-C (alternating, 2-PY) | - | 1.354, 1.427, 1.357, 1.449 wuxibiology.com |

| C-N (2-HPY) | 1.340, 1.321 wuxibiology.com | - |

| C-N (2-PY) | - | 1.363, 1.391 wuxibiology.com |

DFT calculations are also used to determine the dipole moments and analyze the electrostatic properties of the tautomers. nih.govresearchgate.netkau.edu.sa The dipole moment is a crucial property influencing the molecule's interaction with its environment, particularly in different solvents. Studies have shown that 2-pyridone generally has a higher dipole moment than this compound. wuxibiology.comsci-hub.se For instance, calculated dipole moments for 2-pyridone were higher than those for this compound in both cyclohexane and chloroform, which helps explain the solvent-dependent tautomeric equilibrium. wuxibiology.com The difference in dipole moments between the tautomers can influence their relative stability in polar environments. sci-hub.seosti.gov

Here is a table comparing calculated dipole moments:

| Tautomer | Dipole Moment (Debye) (DFT wB97X-V/6-311+G(2df,2p)) wuxibiology.com |

| This compound | 1.65 (cyclohexane), 1.83 (chloroform) |

| 2-Pyridone | 5.29 (cyclohexane), 5.97 (chloroform) |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps are calculated using DFT to understand the electronic stability and reactivity of the tautomers. researchgate.netwuxibiology.comrsc.orgresearchgate.net The HOMO-LUMO gap is related to the molecule's kinetic stability and its tendency to undergo chemical reactions. A larger gap generally indicates higher stability. Studies have reported the HOMO and LUMO energy levels and their gaps for both this compound and 2-pyridone using various DFT functionals and basis sets. researchgate.netrsc.orgresearchgate.net For example, the keto form (2-pyridone) has been reported to have a lower HOMO-LUMO gap compared to the enol form (this compound) in some studies. acs.org

Here is a table showing representative HOMO and LUMO energies and gaps:

| Tautomer | HOMO (eV) (B3LYP/6-311++G) researchgate.netresearchgate.net | LUMO (eV) (B3LYP/6-311++G) researchgate.netresearchgate.net | HOMO-LUMO Gap (eV) (B3LYP/6-311++G**) researchgate.netresearchgate.net |

| This compound | - | - | 3.08 acs.org |

| 2-Pyridone | - | - | 2.30 acs.org |

Note: Specific HOMO/LUMO values for this compound and 2-pyridone using B3LYP/6-311++G* were not explicitly found in the snippets, but the gap values and the methods used were mentioned.*

DFT calculations can also be used to assess the nonlinear optical (NLO) properties of molecules by calculating the total hyperpolarizability. researchgate.netwuxibiology.comkau.edu.sa For this compound and 2-pyridone, studies have indicated that both tautomers exhibit poor nonlinear optical behavior, characterized by low total hyperpolarizabilities. nih.govresearchgate.netkau.edu.sanih.gov The enhancement of the total hyperpolarizability of this compound over 2-pyridone has been interpreted in terms of bond length alternation. nih.govresearchgate.netkau.edu.sanih.gov

HOMO-LUMO Energy Gaps

Ab Initio Calculations (e.g., HF, MP2, CCSD, CASSCF, CASPT2)

Ab initio methods, which are based on first principles without empirical parameters, have been extensively used to study the tautomerism of this compound. researchgate.netchemrxiv.orgwuxibiology.comkau.edu.sasci-hub.seacs.orgresearchgate.netaip.org These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Coupled Cluster Singles and Doubles (CCSD), Complete Active Space Self-Consistent Field (CASSCF), and Complete Active Space Perturbation Theory (CASPT2), provide higher levels of theory to accurately describe the electronic structure and energetics of the tautomers and the tautomerization process.

Studies employing ab initio methods have investigated the relative stability of the tautomers in the gas phase and solution. chemrxiv.orgsci-hub.se For example, MP2 calculations have been used to study the structures and stabilities of hydrogen-bonded dimeric forms of this compound/2-pyridone. acs.org CCSD methods, including CCSD with singles and doubles, have been applied to investigate the gas-phase tautomerization reaction, providing insights into geometrical structures, dipole moments, and energy gaps. nih.govresearchgate.netmdpi.comkau.edu.sanih.govresearchgate.net Multiconfigurational methods like CASSCF and CASPT2 have been employed to understand the mechanism of gas-phase phototautomerization, particularly the excited-state processes and potential energy surfaces. researchgate.netaip.orgresearchgate.netnih.gov These studies have helped to characterize the potential energy barriers for tautomerization and the mechanisms involved, such as 1,3-proton shifts or intermolecular proton transfer in dimers. nih.govresearchgate.netmdpi.comkau.edu.sanih.govresearchgate.net

Here is a table summarizing some findings from ab initio calculations on relative stability in the gas phase:

| Method | Basis Set | Relative Stability (kJ/mol) (2-HPY vs 2-PY) | Reference |

| CCSD | 6-311++G** | 5–9 (preference for 2-HPY) | nih.govmdpi.comkau.edu.saresearchgate.net |

| CCSD | aug-cc-pvdz | 5–9 (preference for 2-HPY) | nih.govmdpi.comkau.edu.saresearchgate.net |

| QCISD(T) | TZV2P | 2.9 (preference for 2-HPY) | nih.gov |

| SCF | Mixed | Low barrier height of 46 kJ/mol for mixed dimer nih.gov | nih.gov |

| CASSCF/CASPT2 | - | 2-HPY is 1.78 kcal/mol more stable than 2-PY in the ground state aip.org | aip.org |

Note: The relative stability values can vary depending on the specific level of theory and basis set used.

Barrier Heights and Energy Profiles

Theoretical studies employing various computational methods, including Density Functional Theory (DFT) and coupled cluster methods, have investigated the energy profiles and barrier heights associated with the tautomerization of this compound to 2-pyridone. In the gas phase, the intramolecular 1,3-proton shift between the two tautomers involves a high activation barrier. nih.govmdpi.com Calculations suggest an average activation energy of approximately 137.152 kJ/mol for this direct gas-phase interconversion. nih.govmdpi.com This high barrier indicates that direct intramolecular tautomerization is not energetically favored under typical conditions and would likely require high thermal energy or proton tunneling. mdpi.com

However, the tautomerization can also occur via intermolecular mechanisms, particularly in the presence of other molecules that can facilitate proton transfer, such as in dimeric forms or through solvent assistance. wikipedia.orgwuxibiology.comnih.gov For instance, the interconversion within a mixed dimer of 2-pyridone and this compound has been calculated to have a significantly lower average barrier height of around 30.844 kJ/mol. nih.govmdpi.com

Experimental measurements in the gas phase indicate a small energy difference between the two tautomers, with this compound being slightly lower in energy by approximately 300 cm⁻¹ (around 3.6 kJ/mol) compared to 2-pyridone, leading to a predicted ratio of about 3:1 (2-HP:2-PY) at room temperature. nih.govacs.org In contrast, polar solvents and the crystal phase tend to favor the 2-pyridone tautomer. wikipedia.orgnih.govacs.org

The calculated barrier heights for the double proton transfer in the hydrogen-bonded 2-pyridone·this compound dimer in the electronic ground state are reported to be between 8 and 8.5 kcal/mol (approximately 33.5 to 35.6 kJ/mol) using MP2 and DFT methods. researchgate.netresearchgate.net

Here is a summary of some calculated barrier heights:

| Mechanism | Phase | Average Barrier Height (kJ/mol) | Reference |

| Intramolecular 1,3-proton shift | Gas | 137.152 | nih.govmdpi.com |

| Intermolecular (mixed dimer) | Gas | 30.844 | nih.govmdpi.com |

| Double proton transfer (dimer) | Ground State | 33.5 - 35.6 | researchgate.netresearchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational tool used to understand the bonding characteristics, charge distribution, and donor-acceptor interactions within a molecule, providing insights into the electronic factors influencing tautomerism. For the this compound/2-pyridone system, NBO analysis has been employed to investigate the electronic structure of the tautomers and the transition states involved in their interconversion. nih.govnih.govacs.orgresearchgate.net

Studies utilizing NBO analysis have revealed details about the changes in atomic charges and bond characteristics during the tautomerization process. For instance, in 2-pyridone, the nitrogen and oxygen atoms exhibit significant negative charges, while the carbon atom bonded to the oxygen and the hydrogen atom involved in the tautomeric shift carry positive charges. nih.gov During the tautomerization, changes in bond lengths and angles occur, reflecting the redistribution of electron density. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are valuable for studying the dynamic aspects of tautomerism, including the pathways and mechanisms of interconversion, particularly in condensed phases or in complexes with other molecules. MD simulations allow researchers to observe the time evolution of a system and capture events like proton transfer in real time. acs.org

For the this compound/2-pyridone tautomerism, MD simulations have been used to investigate the effect of solvation, particularly by water, on the tautomeric equilibrium and the kinetics of proton transfer. acs.org Coupled reference interaction site model (RISM)/molecular dynamics methods have been applied to study the hydration effect on the tautomeric equilibria in water. acs.org These simulations can provide insights into how water molecules arrange around the tautomers and facilitate proton transfer through hydrogen bonding networks. acs.org

MD simulations, sometimes combined with quantum chemical methods, have also been used to study double proton transfer in hydrogen-bonded dimers of 2-pyridone and this compound, providing information about the dynamics and potential energy surfaces involved in these processes. researchgate.netresearchgate.net These simulations can help to interpret experimental observations, such as tunneling splitting in spectroscopic data, which are indicative of dynamic proton transfer events. researchgate.netresearchgate.net

Microsolvation Models and Water-Assisted Proton Transfer

Microsolvation models are theoretical approaches that explicitly include a small number of solvent molecules interacting with the solute molecule to understand the specific role of solvation in chemical processes like tautomerism. For the this compound/2-pyridone system, microsolvation models, particularly involving water molecules, have been extensively used to investigate water-assisted proton transfer. wikipedia.orgnih.govacs.orgmpg.deresearchgate.netresearchgate.netnih.govacs.org

These models demonstrate that water molecules can significantly influence the tautomeric equilibrium and lower the energy barrier for tautomerization compared to the isolated molecule in the gas phase. wuxibiology.comresearchgate.net Water molecules can form hydrogen bonds with both tautomers, stabilizing them to different extents. wuxibiology.comresearchgate.net Studies show that water solvation tends to favor the 2-pyridone tautomer, shifting the equilibrium towards the keto form in aqueous solutions. wuxibiology.comresearchgate.netacs.org

Water molecules can also act as mediators for proton transfer, forming a "wire" or relay system that facilitates the movement of a proton from one heteroatom to another. researchgate.netaip.org Density functional theory calculations using microsolvation models have shown that the tautomerization can occur readily and concertedly via proton relays involving two water molecules. researchgate.net The presence of water molecules strongly reduces the tautomerization barrier, and 2-pyridone-water complexes are generally found to be more stable than this compound-water complexes. wuxibiology.com

Calculations with microsolvation models indicate that the solvation process is energetically favorable, with increasing stabilization as more water molecules are incorporated. wuxibiology.com This explicit inclusion of solvent molecules and their hydrogen bonding interactions is crucial for accurately describing the tautomeric equilibrium and proton transfer mechanisms in solution. researchgate.net

Here is a table illustrating the effect of water solvation on the tautomerization barrier:

| System | Barrier Height (kcal/mol) | Barrier Height (kJ/mol) | Reference |

| This compound/2-pyridone (no water) | 38.21/38.24 | ~160 | wuxibiology.com |

| Doubly solvated form (with water) | 13.17/17.51 | ~55 - 73 | wuxibiology.com |

Excited State Tautomerization and Photochemistry

The tautomerism of this compound is also relevant in the context of photochemistry, as electronic excitation can trigger tautomerization in the excited state. aip.orguni.lufishersci.atnih.govresearcher.life This photoinduced tautomerization has been studied as a model for UV-induced intramolecular hydrogen or proton transfer, particularly in systems lacking a pre-existing intramolecular hydrogen bond. researchgate.netaip.org

Upon electronic excitation, typically to the S₁ (ππ*) state, the molecule can undergo structural changes that facilitate proton or hydrogen atom transfer. aip.orgresearchgate.netnih.gov The mechanism of excited-state tautomerization can differ from the ground-state process. researchgate.net

Photoinduced Hydrogen Transfer Mechanisms

Several mechanisms have been proposed for the photoinduced hydrogen transfer in this compound. One prominent mechanism is the photoinduced dissociation-association (PIDA) mechanism. aip.orgresearchgate.netaip.org This mechanism suggests that in an isolated molecule, photoinduced proton transfer occurs via successive dissociation and association of the mobile hydrogen atom. aip.orgresearchgate.net This process is driven by the repulsive nature of a dissociative excited state, such as the S₂ (πσ) state. aip.orgresearchgate.net After excitation to the S₁ (ππ) state, the system can reach a conical intersection with the S₂ (πσ) state due to vibrational effects. aip.orgresearchgate.netnih.gov Evolution along the dissociative potential energy surface of the πσ state can lead to hydrogen atom migration and subsequent non-radiative relaxation to the ground state of the other tautomeric form. aip.org

In hydrogen-bonded complexes, such as those with ammonia (B1221849) or water, the mechanism can involve stepwise or concerted intermolecular proton or hydrogen transfer along the hydrogen bond network. aip.orgresearcher.life Upon excitation, the hydrogen bonds in these clusters can facilitate the transfer of both hydrogen atoms and protons, leading to the formation of the tautomer. aip.org

Studies have also suggested the possibility of a roaming process in the excited state dynamics of this compound, where the hydrogen atom undergoes a delocalized movement on a relatively flat potential energy surface after electronic excitation. nih.govnih.gov

Conical Intersections and Relaxation Paths

Conical intersections (CIs) play a central role in the excited-state dynamics and photochemistry of molecules, providing efficient pathways for non-radiative relaxation from excited electronic states to lower states or the ground state. aip.orgresearchgate.netuni.lufishersci.atnih.govcore.ac.uk For this compound, conical intersections are crucial for understanding the photoinduced tautomerization process. aip.orgresearchgate.netnih.gov

Excitation to the S₁ (ππ) state can lead the system towards a conical intersection with the dissociative S₂ (πσ) state. aip.orgresearchgate.netnih.gov Passing through this intersection allows for relaxation to the S₂ state, which can then evolve along a dissociative pathway. aip.org Subsequent intersections, such as between the S₂ (πσ*) state and the ground state (S₀), can facilitate non-radiative decay to the ground state potential energy surface of either tautomer. aip.orgresearchgate.netnih.gov The presence and topology of these conical intersections influence the efficiency and outcome of the photoinduced tautomerization. researchgate.netcore.ac.uk

Barrierless pathways through conical intersections can potentially lead to branching of the relaxation dynamics, directing the molecule towards different tautomeric forms on the ground state. researchgate.net The unfeasibility of the reverse tautomerization process (from the lactim to the lactam form) after optical excitation can be attributed to the high energy required to reach the relevant conical intersection between the ππ* and πσ* states. aip.orgresearchgate.netnih.gov

The study of conical intersections and the resulting relaxation paths provides critical insights into the ultrafast dynamics and energy dissipation mechanisms following photoexcitation, explaining how electronic energy is converted into vibrational energy and leads to structural rearrangements like tautomerization. uni.lufishersci.atcore.ac.uk

Roaming Radical Mechanism in Gas Phase Phototautomerization

The gas-phase phototautomerization of this compound (2-HP) and its tautomer, 2-pyridone (2-PY), involves complex dynamics on excited-state potential energy surfaces. Recent studies employing multiconfigurational quantum chemistry methods have provided insights into a proposed roaming radical mechanism for this process, particularly for the conversion of 2-pyridone to this compound upon photoexcitation. nih.govnih.govmetabolomicsworkbench.orgnih.govamericanelements.com

Upon electronic excitation of 2-pyridone to the S₁ (ππ) state, the molecule can undergo tautomerization to this compound. nih.govnih.govmetabolomicsworkbench.orgnih.govamericanelements.com This process is facilitated by the ability of the system to reach a conical intersection (CI) between the S₁ (ππ) state and a dissociative S₂ (πσ*) state. nih.govnih.govmetabolomicsworkbench.orgnih.govamericanelements.com Vibrational effects play a crucial role in accessing this conical intersection. nih.govnih.govmetabolomicsworkbench.orgnih.govamericanelements.com

Following the passage through the S₁/S₂ conical intersection, the system can evolve along the dissociative potential energy surface of the πσ* state. nih.govnih.gov Tautomerization to the this compound form in its ground state (S₀) can occur by reaching an intersection seam between the S₀ and the πσ* states. nih.govnih.gov

For this conversion to the hydroxy form to be successful, a roaming process involving the hydrogen atom migration is suggested as a necessary step. nih.govnih.govfishersci.ca This roaming mechanism is characterized by a frustrated near-dissociation event where the system approaches dissociation into radical fragments (specifically, the separation of a hydrogen atom), followed by a reorientation of the fragments at a relatively long distance before the hydrogen atom re-associates with a different part of the molecule to form the tautomer. fishersci.ca In the context of 2-pyridone phototautomerization to this compound, this roaming process is responsible for the migration of the hydrogen atom from the nitrogen atom in 2-pyridone to the oxygen atom in this compound. nih.govnih.gov

Theoretical calculations using methods such as CASSCF and CASPT2 have been instrumental in mapping the potential energy surfaces and identifying the critical points, such as conical intersections, involved in this mechanism. nih.govnih.govmetabolomicsworkbench.orgnih.govamericanelements.com These studies indicate that reaching the conical intersection between the S₁ (ππ) and the dissociative S₂ (πσ) states requires elongation of the X-H bond (N-H in 2-pyridone or O-H in this compound). nih.gov For 2-pyridone, an elongation of 0.36 Å is reported to reach the S₁/S₂ intersection point, while for this compound, it is 0.27 Å. nih.gov The energy difference on the S₁ surface between the optimized ground state geometry and the minimum energy conical intersection (MECI) between the S₁ and S₂ surfaces has also been calculated. nih.gov

| Species | Energy Difference (S₁ optimized geometry to S₁/S₂ MECI) |

| 2-Pyridone | 1.04 eV |

| This compound | 1.15 eV |

The roaming radical mechanism, particularly the photo-induced dissociation-association (PIDA) mechanism which involves successive dissociation and association via a conical intersection, has been proposed as a plausible explanation for the observed excited-state tautomerization in this system. nih.govmetabolomicsworkbench.org The reverse process, phototautomerization from this compound to 2-pyridone after optical excitation, is considered unfeasible due to the significant energy required to reach the conical intersection between the ππ* and πσ* states from the this compound S₁ state. nih.govnih.gov

This understanding of the roaming radical mechanism in the gas-phase phototautomerization of this compound/2-pyridone contributes to the broader knowledge of photoinduced hydrogen transfer processes in isolated molecules, particularly in systems lacking pre-existing intramolecular hydrogen bonds. nih.govmetabolomicsworkbench.org

Synthesis and Synthetic Methodologies of 2 Hydroxypyridine and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing 2-hydroxypyridine and its derivatives often involve transformations of existing pyridine (B92270) rings or related heterocyclic structures. These routes utilize various reagents and reaction conditions to introduce the hydroxyl or carbonyl group at the 2-position of the pyridine ring.

Hydrolysis of 2-Halopyridines

The hydrolysis of 2-halopyridines is a common method for synthesizing this compound. This reaction typically involves reacting a 2-halopyridine (such as 2-chloropyridine) with an aqueous alkaline solution. Early methods, such as the hydrolysis of 2-chloropyridine (B119429) in concentrated hydrochloric acid at elevated temperatures and pressure (150°C under pressure), yielded this compound, albeit in low yields (around 24%) google.com. Improvements to this process have been achieved by reacting 2-chloropyridine with potassium ethylate followed by hydrolysis in an aqueous acid solution, increasing yields up to 70% but requiring a two-stage process google.com. A more recent approach involves reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol, which has been shown to produce high purity this compound in a one-stage reaction with superior yield compared to the absence of the tertiary alcohol google.com. The reaction is preferably conducted at elevated temperatures, often at the boiling point of the reaction mixture google.com.

Reaction of Pyridine with Hydrogen Peroxide

The reaction of pyridine with hydrogen peroxide can lead to the formation of this compound, although this often involves intermediate steps. Pyridine can be oxidized to pyridine N-oxide using oxidizing agents like hydrogen peroxide wikipedia.orggoogle.com. Pyridine N-oxide can then undergo rearrangement to form 2-pyridone (this compound) under certain conditions, such as treatment with acetic anhydride (B1165640) wikipedia.org. One process describes oxidizing pyridine with hydrogen peroxide, heating the resultant product with acetic anhydride, and then oxidizing again with hydrogen peroxide to obtain this compound-1-oxide google.com.

Oxidation of Pyridine Compounds with Peracids

Oxidation of pyridine compounds with peracids is a known method for the synthesis of pyridine N-oxides, which can serve as precursors to this compound derivatives wikipedia.orgbhu.ac.in. Peracids such as m-chloroperbenzoic acid or perbenzoic acid are commonly used for this oxidation, yielding pyridine N-oxide bhu.ac.inarkat-usa.org. This pyridine N-oxide can then be transformed into this compound through subsequent reactions, often involving rearrangement and hydrolysis steps wikipedia.orggoogle.com. For instance, a three-step sequence involves oxidation of a pyridine compound with a peracid to give a pyridine-N-oxide, followed by treatment of the N-oxide with PCl5 to give the corresponding 2-chloropyridine, and finally hydrolysis to the pyridinol google.com.

Reaction of Pyridine-N-oxides with PCl5 followed by Hydrolysis

Pyridine N-oxides can be converted to 2-chloropyridines by reaction with phosphorus pentachloride (PCl5) google.com. This method is part of a multi-step synthesis of this compound starting from pyridine. After the formation of the 2-chloropyridine from the pyridine N-oxide and PCl5, subsequent hydrolysis of the 2-chloropyridine yields this compound google.com. This sequence highlights the utility of pyridine N-oxides as intermediates in the functionalization of the pyridine ring at the 2-position.

Conversion of Alpha-Pyrone-6-Carboxylic Acid

This compound derivatives can also be synthesized from non-pyridine precursors, such as alpha-pyrone-6-carboxylic acid. One method involves converting alpha-pyrone-6-carboxylic acid with ammonium (B1175870) acetate (B1210297) and glacial acetic acid into 2-pyridine-6-carboxylic acid google.comprepchem.com. While this specifically yields a carboxylated this compound derivative, it demonstrates a route from a pyrone structure to a substituted this compound. Another related method involves reacting an ester of coumalic acid (a related pyrone) with ammonia (B1221849) to yield 2-hydroxy-5-pyridinecarboxylic acid google.comprepchem.com.

Reaction of N-Fluoropyridinium Triflate with Alkaline Solution

N-Fluoropyridinium triflate is a known electrophilic fluorinating agent orgsyn.orgorganic-chemistry.orgiust.ac.ir. While primarily used for introducing fluorine atoms, it has also been reported to react with alkaline solutions to yield this compound. Specifically, reacting N-fluoropyridinium triflate with an alkaline solution has been shown to produce this compound with a reported yield of 50% google.com. This method represents a less conventional route compared to those starting from halo- or oxygenated pyridines.

Table 1 summarizes some of the conventional synthetic routes to this compound:

| Synthetic Route | Starting Material(s) | Key Reagent(s) / Conditions | Product(s) (Primary) | Reported Yield (%) | Reference(s) |

| Hydrolysis of 2-Halopyridines | 2-Halopyridine | Aqueous alkaline solution, Heat (e.g., 150°C under pressure), or with tertiary alcohol | This compound | 24% (HCl hydrolysis), Up to 70% (ethylate/acid), Superior yield (with tertiary alcohol) | google.com |

| Reaction of Pyridine with Hydrogen Peroxide | Pyridine | Hydrogen peroxide, Acetic anhydride | This compound, this compound-1-oxide | Not specified | google.comwikipedia.org |

| Oxidation of Pyridine Compounds with Peracids | Pyridine compound | Peracid (e.g., m-CPBA) | Pyridine N-oxide | Not specified | wikipedia.orgbhu.ac.inarkat-usa.org |

| Reaction of Pyridine-N-oxides with PCl5 followed by Hydrolysis | Pyridine N-oxide | PCl5, followed by Hydrolysis | This compound | Not specified | google.com |

| Conversion of Alpha-Pyrone-6-Carboxylic Acid | Alpha-Pyrone-6-Carboxylic Acid | Ammonium acetate, Glacial acetic acid | 2-Pyridine-6-carboxylic acid | Not specified | google.comprepchem.com |

| Reaction of N-Fluoropyridinium Triflate with Alkaline Solution | N-Fluoropyridinium Triflate | Alkaline solution | This compound | 50% | google.com |

Table 1: Summary of Conventional Synthetic Routes to this compound

Green Chemistry Approaches and Sustainable Synthesis

The pursuit of environmentally friendly synthetic routes is a crucial aspect of modern chemistry. For 2-hydroxypyridines, green chemistry approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. Multicomponent reactions and continuous flow synthesis methods represent promising avenues in this regard.

Multicomponent Reactions (MCRs)

Multicomponent reactions are recognized as powerful tools in green synthetic strategies due to their ability to form complex molecules in a single step from three or more reactants, maximizing atom economy and reducing reaction times and purification steps. mdpi.comresearchgate.netnih.gov This efficiency aligns well with the principles of green chemistry. mdpi.comnih.gov

Solvent-Free Conditions

Conducting multicomponent reactions under solvent-free conditions is a key objective in green chemistry. mdpi.comsciforum.net This approach eliminates the need for organic solvents, reducing waste generation and potential environmental hazards associated with solvent disposal and recovery. mdpi.comsciforum.net Solvent-free multicomponent condensations have been successfully applied to the synthesis of this compound derivatives. mdpi.comsciforum.net

Condensation of Alkenes, Ketones, and Ammonium Acetate

A notable example of a solvent-free multicomponent reaction for synthesizing 2-hydroxypyridone derivatives involves the condensation of alkenes, ketones, and ammonium acetate. mdpi.comresearchgate.netsciforum.net This one-pot reaction efficiently yields 4,6-diaryl-3-cyano-2-pyridone derivatives. mdpi.comsciforum.net The reagents are mixed and heated without the addition of a solvent. mdpi.comresearchgate.netsciforum.net The reaction progress can be monitored by thin-layer chromatography (TLC). mdpi.comsciforum.net Upon completion, the crude product is typically washed with ethanol (B145695) and diethyl ether to obtain the desired heterocycles. mdpi.comresearchgate.netsciforum.net This method has demonstrated higher yields and shorter reaction times compared to classical methods. mdpi.comsciforum.net

An example of the synthesis of 2-pyridone derivatives via this method is shown in the table below, illustrating the reactants and the resulting products under solvent-free conditions at 80 °C. mdpi.comsciforum.net

| Alkene (0.01 mol) | Ketone (0.01 mol) | Ammonium Acetate (0.01 mol) | Product (4,6-diaryl-3-cyano-2-pyridone) | Reaction Time (h) | Yield (%) |

| Aromatic Alkene 1 | Aromatic Ketone 2 | Ammonium Acetate 3 | Derivative 4a | 3 | 85 |

| Aromatic Alkene 1 | Aromatic Ketone 2' | Ammonium Acetate 3 | Derivative 4b | 4 | 80 |

| Aromatic Alkene 1' | Aromatic Ketone 2 | Ammonium Acetate 3 | Derivative 4c | 6 | 75 |

Note: Specific structures of alkenes, ketones, and derivatives 4a-c are not provided in the source but the general reaction conditions and outcomes are described. mdpi.comsciforum.net

Continuous Flow Synthesis Methods

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and scalability, making it a valuable approach for sustainable synthesis. acs.orgthieme-connect.combeilstein-journals.org This technology allows for precise control of reaction parameters and can be integrated with inline purification techniques. beilstein-journals.org

Catalytic Oxidation with Hydrogen Peroxide

A continuous flow process has been developed for the synthesis of this compound-N-oxide (HOPO), an important derivative, involving the catalytic oxidation of this compound using hydrogen peroxide. acs.orgthieme-connect.comacs.org Hydrogen peroxide is considered an efficient oxidant, producing water as the only byproduct, in contrast to other oxidants that may generate hazardous waste. thieme-connect.com The oxidation is typically catalyzed by materials such as titanosilicate catalysts, like TS-1 molecular sieves. thieme-connect.comresearchgate.net This reaction is exothermic, and continuous flow systems provide better thermal control compared to batch reactions, mitigating safety concerns associated with hydrogen peroxide decomposition at higher temperatures. thieme-connect.com A mixed fixed bed reactor featuring a static mixer can be employed to achieve complete conversion of the starting materials. acs.org

Derivatization Strategies for this compound

The ambident nature of this compound, existing in tautomeric equilibrium with 2-pyridone, presents a significant challenge in achieving regioselective functionalization, particularly during alkylation reactions. The molecule possesses two potential nucleophilic sites: the nitrogen atom (N-1) and the oxygen atom (at position 2). Therefore, derivatization strategies must address this inherent duality to selectively synthesize N-substituted 2-pyridones or O-substituted 2-hydroxypyridines, both of which are valuable structural motifs in natural products, pharmaceuticals, and biologically active compounds. researchgate.netresearchgate.net Overcoming the competition between N- and O-functionalization is a key focus in the development of efficient synthetic methodologies. researchgate.net

N-Alkylation Reactions

N-alkylation of 2-hydroxypyridines yields N-substituted 2-pyridones. Conventionally, this transformation is carried out by reacting 2-hydroxypyridines with alkyl halides or alkyl sulfonates under basic conditions. acs.orgresearchgate.net However, these methods often lead to mixtures of N- and O-alkylated products due to the ambident nature of the intermediate anions. acs.orgresearchgate.net The use of a base is typically required, which can generate inorganic salt waste. acs.org